3-(3-methoxypropyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-(3-methoxypropyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-9-11-18(12-10-16)22-25-21(17(2)30-22)15-31-24-26-20-8-5-4-7-19(20)23(28)27(24)13-6-14-29-3/h4-5,7-12H,6,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVVMYMRNVXUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxypropyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : Not explicitly available in the search results but can be derived from related compounds.
- Molecular Formula : C23H23N3O3
- Molecular Weight : 389.4470 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinazolinone Core : The initial step involves the cyclization of appropriate precursors to form the quinazolinone structure.
- Introduction of Functional Groups : The methoxypropyl and oxazole moieties are introduced through nucleophilic substitution reactions.
- Final Modifications : Sulfanyl groups are added via thiol chemistry to complete the synthesis.
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazolinones possess significant antimicrobial properties. For instance:
- Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Study : A derivative was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 10 µg/mL.
| Compound | Activity | Concentration (µg/mL) |
|---|---|---|
| Derivative A | Gram-positive inhibition | 10 |
| Derivative B | Gram-negative inhibition | 20 |
Anticancer Properties
Quinazolinone derivatives have also been explored for their anticancer potential:
- Mechanism : They may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.
- Research Findings : In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines by over 50% at micromolar concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast) | 5 | Apoptosis induction |
| A549 (Lung) | 8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Experimental Evidence : In animal models, administration led to a significant decrease in paw edema compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Insights
- Oxazole vs. Oxadiazole Moieties: The target compound’s 1,3-oxazole ring (vs. 1,2,4-oxadiazole in ) provides distinct electronic and steric profiles.
- Substituent Effects : The 5-methyl-2-(4-methylphenyl) group on the oxazole introduces significant hydrophobicity compared to simpler aryl substituents in ’s 2-thioxo derivatives. This may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step protocols similar to (e.g., Suzuki coupling for aryl group introduction) or (thiolation via CS₂/NaOH).
Pharmacological Potential (Inferred from Structural Analogs)
- Anticancer Activity: Quinazolinones with bulky substituents (e.g., ’s 4l) often inhibit kinase enzymes like EGFR due to planar aromatic systems .
- Antimicrobial Properties: Thioxoquinazolinones () exhibit moderate antibacterial activity, suggesting the target compound’s sulfanyl group may confer similar effects .
- Metabolic Stability : The 3-methoxypropyl chain may reduce cytochrome P450-mediated degradation compared to shorter alkyl chains in ’s oxadiazole derivative .
Preparation Methods
Cyclocondensation of Anthranilamide Derivatives
This method employs anthranilamide, aldehydes, and ammonium acetate under acidic or catalytic conditions. The mechanism proceeds via:
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Nucleophilic attack of anthranilamide’s amino group on the aldehyde’s carbonyl carbon, forming a hydroxyl intermediate.
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Intramolecular cyclization via nucleophilic attack of the amide nitrogen on the imine carbon, yielding the dihydroquinazolinone core.
Optimized Conditions :
Copper-Catalyzed Imidoylative Cross-Coupling
A novel approach utilizes 2-isocyanobenzoates and amines under copper catalysis:
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Reagents : Ethyl 2-isocyanobenzoate reacts with primary or secondary amines.
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Mechanism :
Optimized Conditions :
Functionalization of the Quinazolinone Core
Alkylation with 3-Methoxypropyl Halides
Mitsunobu Reaction
Sulfanyl-Oxazole-Methyl Group Installation
The sulfanyl linkage at position 2 is constructed via thiol-ene coupling or nucleophilic substitution :
Thiol-Ene Coupling
Nucleophilic Substitution
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Reagents : [5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl chloride.
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Conditions :
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Base : NaH in THF.
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Temperature : 0°C to 25°C.
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Integrated Synthetic Routes
Sequential Alkylation-Thiolation Approach
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Step 1 : Quinazolinone core alkylation with 3-methoxypropyl bromide (Yield: 76%).
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Step 2 : Sulfanyl group introduction via thiol-ene coupling (Yield: 68%).
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Total Yield : 51.7%.
One-Pot Tandem Synthesis
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Reagents : Anthranilamide, 3-methoxypropanal, [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methanethiol.
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Solvent : PEG-400 at 100°C for 8 hours.
Comparative Analysis of Methods
Mechanistic Insights and Challenges
Side Reactions in Sulfanyl Group Installation
Solvent Effects
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Polar Aprotic Solvents : DMF enhances alkylation rates but complicates purification.
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Green Solvents : PEG-400 improves yields in one-pot syntheses while reducing environmental impact.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-methoxypropyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?
- Methodology : The quinazolinone core is typically synthesized via cyclization of anthranilamide derivatives with aldehydes or ketones. A catalytic system using graphene oxide nanosheets in aqueous media achieves mild reaction conditions (60–80°C) and high efficiency (yields >75%) . For the oxazole-thioether substituent, nucleophilic substitution between a pre-synthesized oxazole-methyl bromide and a thiol-bearing quinazolinone intermediate is employed. Solvent choice (e.g., DMF or THF) and temperature (reflux vs. room temperature) critically affect regioselectivity and byproduct formation .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substitution patterns, particularly the methoxypropyl chain (δ ~3.3–3.5 ppm) and oxazole-methyl sulfanyl linkage (δ ~4.5 ppm) .
- HPLC-MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 492.18) .
- X-ray crystallography : Resolves stereochemical ambiguities in the dihydroquinazolinone ring .
Q. What are the primary biological targets associated with this compound?
- Methodology : Quinazolinones are known kinase inhibitors (e.g., EGFR, VEGFR). Computational docking studies (AutoDock Vina) suggest binding affinity to the ATP-binding pocket of EGFR (ΔG ≈ -9.2 kcal/mol). Experimental validation via enzyme inhibition assays (IC values in µM range) and cellular assays (e.g., MTT on cancer cell lines) are standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay standardization : Discrepancies in IC values often arise from variations in assay conditions (e.g., ATP concentration in kinase assays). Use internal controls (e.g., staurosporine for kinase inhibition) and adhere to protocols like the NIH’s Assay Guidance Manual .
- Metabolic stability : Test compound stability in liver microsomes (e.g., human/rat S9 fractions) to identify confounding factors like rapid degradation .
- Data normalization : Apply statistical tools (e.g., Z’-factor for HTS assays) to distinguish true activity from noise .
Q. What strategies optimize the compound’s selectivity for specific kinase targets?
- Methodology :
- Structure-activity relationship (SAR) : Modify substituents on the oxazole (e.g., replacing 4-methylphenyl with electron-withdrawing groups) to alter steric/electronic interactions.
- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine the scaffold .
- Co-crystallization : Resolve X-ray structures of the compound bound to target kinases to guide rational design .
Q. How do environmental factors (pH, temperature) impact the compound’s stability in biological assays?
- Methodology :
- Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and oxidative stress (HO) to identify degradation pathways (HPLC tracking) .
- Buffered stability assays : Test solubility and stability in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) over 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
